molecular formula C19H10FN3O2S2 B2382434 3-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one CAS No. 862976-14-5

3-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No.: B2382434
CAS No.: 862976-14-5
M. Wt: 395.43
InChI Key: VIRJIPVRGSSSBG-UHFFFAOYSA-N
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Description

3-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and more . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of various bacteria and cancer cells . This suggests that the compound may interact with its targets, leading to changes in cellular processes that result in the inhibition of cell growth or proliferation.

Biochemical Pathways

These could include pathways related to cell growth, proliferation, and survival, as well as pathways involved in the response to bacterial or viral infection .

Result of Action

These could include inhibition of cell growth or proliferation, induction of cell death, and modulation of immune responses .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one vary with different dosages in animal models . Threshold effects, as well as toxic or adverse effects at high doses, have been observed. More detailed studies are needed to fully understand these dosage-dependent effects.

Metabolic Pathways

3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multiple steps, including the formation of the benzothiazole and thiazole rings, followed by their coupling with the chromenone structure. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activity

The compound 3-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

PropertyValue
Molecular FormulaC15H11FN2O3S
Molecular Weight304.37 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, the structural similarity of This compound to known antimicrobial agents suggests potential effectiveness against various bacterial strains.

Case Study:
A study conducted by researchers on related benzothiazole derivatives revealed that compounds with similar functional groups exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 32 µg/mL against pathogens such as Klebsiella pneumoniae and Escherichia coli . Given the structural features of the target compound, it is hypothesized that it may possess comparable antimicrobial efficacy.

Anticancer Activity

The anticancer potential of thiazole and benzothiazole derivatives has been widely documented. The presence of fluorine in the structure enhances biological activity by increasing lipophilicity and bioavailability.

Research Findings:
In vitro studies have shown that compounds with similar scaffolds can inhibit cancer cell proliferation. For example, a derivative with a benzothiazole moiety demonstrated significant cytotoxicity against HeLa and MCF7 cancer cell lines with IC50 values below 10 µM . This suggests that This compound may also exhibit anticancer properties.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition: Many benzothiazole derivatives act as enzyme inhibitors, particularly targeting kinases and phosphodiesterases involved in cancer progression.
  • DNA Interaction: Compounds with chromenone structures are known to intercalate into DNA, leading to disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Some studies indicate that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Properties

IUPAC Name

3-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10FN3O2S2/c20-11-5-6-13-16(8-11)27-19(21-13)23-18-22-14(9-26-18)12-7-10-3-1-2-4-15(10)25-17(12)24/h1-9H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRJIPVRGSSSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=NC5=C(S4)C=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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